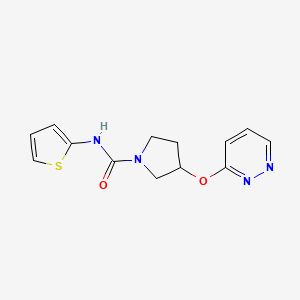
3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, also known as PTPRQ inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of cancer research.
Aplicaciones Científicas De Investigación
Antioxidant Activity
Research on structurally similar compounds, such as derivatives of pyrrolidine carboxylic acid, has shown significant antioxidant activity. For instance, compounds synthesized with modifications on the pyrrolidine ring structure exhibited potent antioxidant properties, outperforming known antioxidants like ascorbic acid in certain assays. This suggests that derivatives of the mentioned structure could be explored for their antioxidant capabilities, potentially contributing to research in oxidative stress-related diseases or in the development of new antioxidant agents (I. Tumosienė et al., 2019).
Antimicrobial and Anticancer Activity
Several synthesized compounds featuring pyrrolidine and related heterocyclic structures have been evaluated for their antimicrobial and anticancer activities. For example, chiral macrocyclic or linear pyridine carboxamides derived from pyridine-2,6-dicarbonyl dichloride demonstrated antimicrobial properties. Such studies highlight the therapeutic potential of these compounds in treating various infections and cancers, indicating a direction for the application of "3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide" in antimicrobial and anticancer research (R. Al-Salahi et al., 2010).
Synthesis and Scalability
The development of scalable synthetic methods for similar compounds, such as VEGFR inhibitors, highlights the importance of efficient synthesis techniques in pharmaceutical research. These methods ensure the availability of sufficient quantities of compounds for preclinical and clinical evaluations, suggesting that research on the synthesis and scalability of "this compound" could be valuable for its potential applications in drug development (R. Scott et al., 2006).
Heterocyclic Chemistry Applications
The broad field of heterocyclic chemistry, encompassing compounds like pyridines, pyrimidines, and pyrazines, is foundational for the discovery and development of new pharmaceuticals and agrochemicals. The structural diversity and biological activity of these compounds make them essential in the search for new therapeutic agents. Research into the synthesis, characterization, and application of these heterocycles can provide valuable insights into their potential uses, including as building blocks for more complex molecules or as active pharmaceutical ingredients themselves (Ya Suhiko Higasio & T. Shoji, 2001).
Propiedades
IUPAC Name |
3-pyridazin-3-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(15-12-4-2-8-20-12)17-7-5-10(9-17)19-11-3-1-6-14-16-11/h1-4,6,8,10H,5,7,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIHXTMKEKBSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

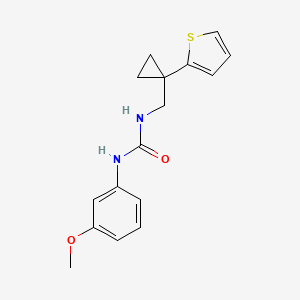
![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)
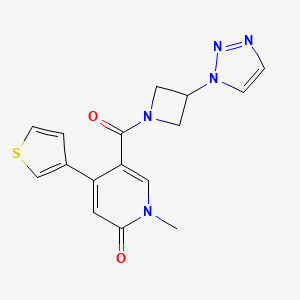
![4-(3-methoxyphenyl)-2-[(4-methylpiperidin-1-yl)carbonyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2799525.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2799526.png)
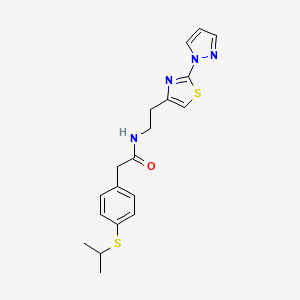
![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)


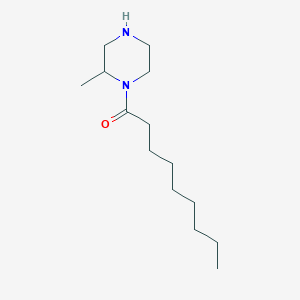
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2799534.png)
![Tert-butyl N-[3-(1-fluoro-2-hydroxyethyl)cyclobutyl]carbamate](/img/structure/B2799538.png)
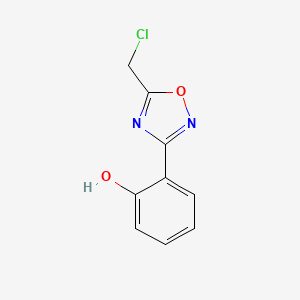
![Benzyl N-(5-azaspiro[2.3]hexan-2-yl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2799542.png)